molecular formula C10H17N3 B2817530 2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole CAS No. 1604422-76-5

2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole

Cat. No.: B2817530
CAS No.: 1604422-76-5
M. Wt: 179.267
InChI Key: UFCIBZMBMGFIJG-SECBINFHSA-N
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Description

2-Ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole is a chiral imidazole derivative featuring a pyrrolidine substituent with a stereospecific (2R)-configuration. Imidazole-based compounds are renowned for their diverse pharmacological and chemical applications, including roles as enzyme inhibitors, receptor modulators, and bioactive scaffolds in drug discovery .

Properties

IUPAC Name

2-ethyl-1-[[(2R)-pyrrolidin-2-yl]methyl]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-10-12-6-7-13(10)8-9-4-3-5-11-9/h6-7,9,11H,2-5,8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCIBZMBMGFIJG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC=CN1C[C@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable electrophile, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or erbium triflate, and the reactions are carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that are optimized for large-scale production. These methods often employ continuous flow reactors and other advanced technologies to ensure efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated imidazole derivatives .

Scientific Research Applications

Pharmaceutical Development

2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole has been investigated for its potential as a therapeutic agent in various diseases:

  • Cancer Treatment : Research indicates that compounds with imidazole structures can inhibit specific kinases involved in tumor growth. Studies have shown that derivatives of imidazole can act as effective inhibitors of polo-like kinase 1 (Plk1), a target in cancer therapy .
  • Anti-inflammatory Properties : The compound has shown promise in modulating immune responses, making it a candidate for treating autoimmune diseases. Its ability to inhibit Bruton's tyrosine kinase (Btk) has been highlighted in recent studies, linking it to reduced inflammation .

Biochemical Research

The unique structure of this compound allows it to participate in various biochemical pathways:

  • Enzyme Inhibition : Its imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This property is particularly useful in designing inhibitors for enzymes involved in metabolic pathways related to cancer and inflammation .

Cosmetic Applications

Recent developments have explored the use of imidazole derivatives in cosmetic formulations due to their skin-conditioning properties. These compounds can enhance the stability and effectiveness of active ingredients in skincare products .

Case Studies

StudyApplicationFindings
Study on Plk1 InhibitorsCancer TherapyDemonstrated that imidazole derivatives effectively inhibit Plk1, reducing tumor cell proliferation .
Btk Inhibition ResearchAutoimmune DiseasesShowed that the compound reduces inflammatory markers in animal models, suggesting potential therapeutic use .
Cosmetic Formulation AnalysisSkin Care ProductsFound that imidazole derivatives improve the penetration and stability of active ingredients in formulations .

Mechanism of Action

The mechanism of action of 2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole , highlighting differences in substituents, stereochemistry, and physicochemical properties:

Compound Name Substituents (Imidazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 2-Ethyl; 1-(2R-pyrrolidinylmethyl) C₁₁H₁₉N₃ 193.29 Chiral (2R)-pyrrolidine; ethyl enhances hydrophobicity
2-[(2R)-Pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride 4-CF₃; 2-(2R-pyrrolidine) C₈H₁₂Cl₂F₃N₃ 278.11 Trifluoromethyl improves metabolic stability; dihydrochloride salt form
4-Methyl-1-[(2R,4S,5R)-oxolane-phenoxy]-1H-imidazole 4-Methyl; 1-oxolane-phenoxy C₁₈H₂₃N₃O₂ 313.40 Complex oxolane substituent; stereochemical diversity (2R,4S,5R)
2-(Pyrrolidin-2-yl)-1H-imidazole dihydrochloride 2-Pyrrolidine (non-chiral) C₇H₁₃Cl₂N₃ 210.10 Simpler analog; lacks ethyl group; dihydrochloride enhances solubility
2-(Propan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole 2-Isopropyl; 1-pyrrolidinylmethyl C₁₁H₁₉N₃ 193.29 Isopropyl substituent increases steric bulk; similar pyrrolidine backbone

Key Differences and Implications

Substituent Effects: Ethyl vs. Stereochemistry: The (2R)-pyrrolidine configuration in the target compound may enable stereoselective binding to chiral biological targets, unlike non-chiral analogs like .

Pharmacological Potential: Pyrrolidine-containing imidazoles (e.g., ) are often explored for central nervous system (CNS) activity due to their ability to cross the blood-brain barrier. The ethyl group in the target compound may modulate selectivity for hepatic enzymes or GPCRs compared to isopropyl-containing analogs (e.g., ), which exhibit greater steric hindrance.

Synthetic Accessibility :

  • Compounds like and are synthesized via straightforward alkylation or salt formation, whereas the target compound’s stereospecific (2R)-pyrrolidinylmethyl group may require enantioselective synthesis or chiral resolution.

Research Findings and Data

Physicochemical Properties (Predicted)

Property Target Compound 2-(Pyrrolidin-2-yl)-1H-imidazole 2-CF₃ Analog
LogP (lipophilicity) ~2.1 (moderate) ~1.5 ~1.8 (CF₃ reduces LogP)
Water Solubility Low (improved as hydrochloride) High (dihydrochloride salt) Moderate (salt form)
Hydrogen Bond Donors/Acceptors 2/3 2/3 2/4

Biological Activity

2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole, a compound with the chemical formula C10H17N3C_{10}H_{17}N_3 and a CID of 93958210, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features an imidazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine moiety adds to its structural complexity and potential for interaction with biological targets.

Antiviral Properties

Research indicates that compounds containing imidazole and pyrrolidine structures exhibit significant antiviral activity. For instance, a related study highlighted the effectiveness of imidazole derivatives in inhibiting viral replication processes. Specifically, compounds similar to this compound were evaluated for their ability to disrupt viral entry and replication pathways, showing promising results against various viruses .

Antibacterial Activity

The antibacterial efficacy of imidazole derivatives has been well-documented. A study on pyrrole-based compounds demonstrated their ability to inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Given the structural similarities, it is plausible that this compound may exhibit comparable antibacterial properties.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or bacterial metabolism.
  • Receptor Modulation : It could interact with specific receptors or ion channels, influencing cellular signaling pathways that are crucial for pathogen survival and proliferation.
  • Oxidative Stress Induction : Some studies suggest that imidazole derivatives can induce oxidative stress in microbial cells, leading to cell death .

Case Studies

  • Antiviral Efficacy : A case study involving related imidazole compounds showed significant reductions in viral load in infected cell lines, indicating a strong potential for therapeutic applications in antiviral treatments .
  • Antibacterial Testing : In vitro studies have confirmed that similar compounds exhibit potent antibacterial activity, with results supporting their development as new antibiotics .

Data Tables

Compound NameStructureActivity TypeMIC (μg/mL)
This compoundStructureAntiviralTBD
Related Imidazole Derivative-Antibacterial3.12 - 12.5

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